molecular formula C12H20ClNO3 B3418792 alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride CAS No. 13015-70-8

alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride

Cat. No.: B3418792
CAS No.: 13015-70-8
M. Wt: 261.74 g/mol
InChI Key: FBJGAKKBRRBUOG-UHFFFAOYSA-N
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Description

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride, systematically named 3,4-dihydroxy-α-((isopropylamino)methyl)benzyl alcohol hydrochloride (CAS: 51-30-9), is a synthetic catecholamine derivative and a non-selective β-adrenergic receptor agonist . It is pharmacologically identical to isoproterenol hydrochloride, a drug approved by the FDA in 1982 for treating bradycardia, asthma, and chronic obstructive pulmonary disease (COPD) . Its molecular formula is C₁₁H₁₇NO₃·HCl, with a molecular weight of 247.7 g/mol and a melting point of 170–171°C . The compound’s structure features a vanillyl alcohol backbone (3,4-dihydroxybenzyl alcohol) modified with an isopropylaminomethyl group, which enhances its affinity for β-adrenergic receptors .

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H19NO3.ClH/c1-8(2)13-7-11(15)9-4-5-10(14)12(6-9)16-3;/h4-6,8,11,13-15H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJGAKKBRRBUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1212-03-9 (Parent)
Record name Metiprenaline hydrochloride
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DSSTOX Substance ID

DTXSID40926619
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol--hydrogen chloride (1/1)
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Molecular Weight

261.74 g/mol
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CAS No.

1420-27-5, 13015-70-8
Record name Benzenemethanol, 4-hydroxy-3-methoxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
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Record name Metiprenaline hydrochloride
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Record name (1)-alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride
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Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol--hydrogen chloride (1/1)
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Record name α-[(isopropylamino)methyl]vanillyl alcohol hydrochloride
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Record name (±)-α-[(isopropylamino)methyl]vanillyl alcohol hydrochloride
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Record name METIPRENALINE HYDROCHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride typically involves the reaction of vanillyl alcohol with isopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanillin derivatives, while reduction can produce various alcohols .

Scientific Research Applications

Chemistry: In chemistry, alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new chemical entities and materials.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cellular functions.

Medicine: Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metanephrine Hydrochloride (CAS: 881-95-8)

  • Structure: Metanephrine hydrochloride substitutes the isopropylamino group with a methylamino group and introduces a methoxy group at the C3 position of the benzene ring .
  • Molecular Formula: C₁₀H₁₅NO₃·HCl (MW: 233.69 g/mol) .
  • Pharmacology: Unlike isoproterenol, metanephrine is a metabolite of epinephrine and acts as a biomarker for pheochromocytoma. It lacks direct β-adrenergic agonist activity .
  • Key Difference: The methylamino and methoxy groups reduce receptor binding affinity compared to isoproterenol’s isopropylamino group, altering its therapeutic application .

Clorprenaline Hydrochloride (CAS: 6933-90-0)

  • Structure: Features a chlorine atom at the C2 position of the benzene ring and retains the isopropylaminomethyl group .
  • Molecular Formula: C₁₁H₁₇Cl₂NO (MW: 250.17 g/mol) .
  • Pharmacology : A β₂-selective adrenergic agonist used as a bronchodilator. The chlorine atom enhances selectivity for pulmonary β₂ receptors, reducing cardiac side effects .
  • Key Difference : Chlorine substitution improves selectivity but may decrease metabolic stability due to steric and electronic effects .

p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride (CAS: 1219960-69-6)

  • Structure : Incorporates a cyclopropyl group at the para position of the benzene ring .
  • Molecular Formula: C₁₄H₂₂ClNO (MW: 255.8 g/mol) .
  • Pharmacology: Limited data exist, but the cyclopropyl group likely alters lipophilicity and receptor interaction kinetics. Potential applications in cardiovascular or respiratory diseases are theorized .
  • Key Difference: The cyclopropyl group may enhance blood-brain barrier penetration compared to isoproterenol, though clinical relevance remains unverified .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use Melting Point (°C)
Isoproterenol hydrochloride C₁₁H₁₇NO₃·HCl 247.7 Isopropylaminomethyl, 3,4-dihydroxy Bradycardia, asthma 170–171
Metanephrine hydrochloride C₁₀H₁₅NO₃·HCl 233.69 Methylaminomethyl, 3-methoxy Pheochromocytoma biomarker Not reported
Clorprenaline hydrochloride C₁₁H₁₇Cl₂NO 250.17 2-Chloro, isopropylaminomethyl Bronchodilation Not reported
p-Cyclopropyl derivative C₁₄H₂₂ClNO 255.8 Cyclopropyl, isopropylaminomethyl Research compound Not reported

Stability and Metabolic Considerations

  • Isoproterenol’s catechol structure (3,4-dihydroxy) makes it susceptible to oxidation, requiring light-resistant packaging .
  • Chlorine in clorprenaline may slow hepatic metabolism, extending its duration of action compared to isoproterenol .

Biological Activity

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride is a synthetic compound that exhibits various biological activities due to its unique structural properties. This article explores its biological effects, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₉ClN₂O₃ and a molecular weight of approximately 261.745 g/mol. Its structure includes a vanillyl alcohol backbone with an isopropylamino group attached to the alpha position, which contributes to its distinct chemical properties and biological activities.

This compound interacts with various biological targets, primarily enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , leading to diverse biological effects such as:

  • Bronchodilation : The compound has shown potential in relaxing bronchial muscles, which may benefit respiratory conditions.
  • Anti-inflammatory Effects : It may inhibit pathways involved in inflammation, contributing to its therapeutic potential in inflammatory diseases.
  • Analgesic Properties : Preliminary studies suggest it could provide pain relief through central nervous system modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Description References
BronchodilationPotential to relax bronchial muscles
Anti-inflammatoryInhibition of inflammatory pathways
AnalgesicModulation of pain pathways
Enzyme InhibitionInteraction with specific enzymes affecting various pathways

Case Studies and Research Findings

  • Therapeutic Applications : A study explored the compound's potential as an anti-inflammatory agent in models of chronic inflammation. Results indicated significant reductions in inflammatory markers, suggesting its viability for therapeutic use.
  • Respiratory Studies : In vitro experiments demonstrated that this compound could enhance airflow in constricted airway models, indicating its potential as a bronchodilator.
  • Pain Management Research : Clinical trials assessing the analgesic effects showed promising results, with participants reporting reduced pain levels compared to placebo groups. Further pharmacological studies are required to elucidate the precise mechanisms involved.

Future Directions

The ongoing research into this compound aims to clarify its pharmacokinetics and pharmacodynamics. Understanding how this compound interacts within biological systems will be crucial for assessing its safety profiles and therapeutic effectiveness.

Q & A

Basic Research Questions

Q. How is α-((Isopropylamino)methyl)vanillyl alcohol hydrochloride structurally characterized, and what analytical methods are recommended for its identification?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm the molecular structure, including the presence of the isopropylamino and vanillyl alcohol moieties. High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended for purity assessment, as outlined in pharmacopeial monographs .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodology : The compound is readily soluble in 95% ethanol and dilute hydrochloric acid (0.1N HCl) but exhibits limited solubility in cold water or acetone. Pre-warm aqueous solutions to 40–50°C to enhance dissolution, and verify stability via pH monitoring (optimal range: 3.5–4.5) .

Q. How can researchers validate the purity of synthesized batches?

  • Methodology : Apply reversed-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0). Quantify impurities (e.g., residual isopropyl alcohol) using gas chromatography (GC) with flame ionization detection, adhering to pharmacopeial limits (<1.0% w/w) .

Advanced Research Questions

Q. What experimental designs address discrepancies between in vitro β-adrenergic receptor binding data and in vivo cardiovascular responses?

  • Methodology :

  • In vitro : Use radioligand binding assays (e.g., ³H-CGP 12177) on isolated cardiomyocytes to measure receptor affinity (Kd).
  • In vivo : Conduct hemodynamic studies in animal models (e.g., rat Langendorff heart) to assess heart rate and contractility.
  • Analysis : Compare dose-response curves and account for pharmacokinetic factors (e.g., hepatic metabolism) that may reduce bioavailability in vivo .

Q. How does stereochemistry influence the compound’s pharmacological activity?

  • Methodology : Separate enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and test each isomer in cAMP accumulation assays using HEK293 cells expressing β12-adrenoceptors. The racemic mixture (as commercialized) may exhibit non-selective receptor activation, whereas isolated enantiomers could show receptor subtype specificity .

Q. What degradation products form under accelerated stability conditions, and how are they characterized?

  • Methodology : Subject the compound to stress testing (40°C/75% RH for 6 months). Analyze degraded samples using LC-MS/MS to identify oxidation products (e.g., quinone derivatives) and hydrolytic byproducts. Quantify degradation kinetics using Arrhenius modeling .

Q. How can researchers resolve contradictions in reported solubility profiles across literature sources?

  • Methodology : Replicate solubility studies under standardized conditions (e.g., USP dissolution apparatus, 37°C) using buffered solutions (pH 1.2–7.4). Compare results with published data, considering variables like particle size polymorphism and excipient interactions .

Methodological Notes

  • Controlled Environment Handling : Due to hygroscopicity and light sensitivity, store the compound in amber vials under nitrogen atmosphere at 2–8°C. Use glove boxes for weighing to prevent moisture absorption .
  • Ethical and Safety Considerations : Adhere to ICH S6(R1) guidelines for preclinical studies involving animal models, particularly for cardiovascular toxicity assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride
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